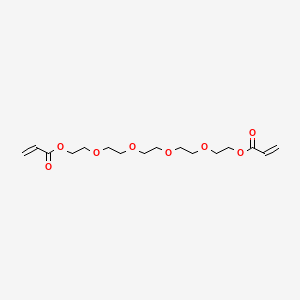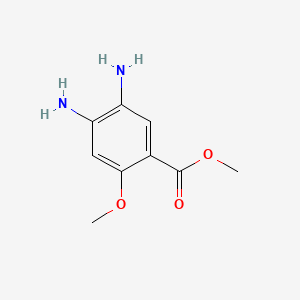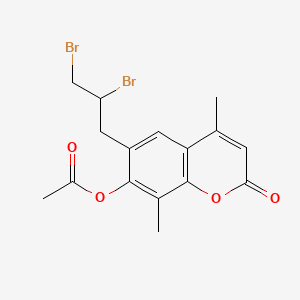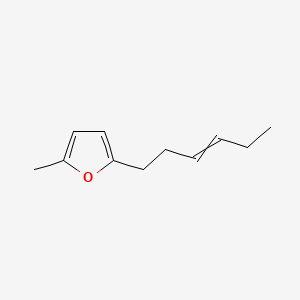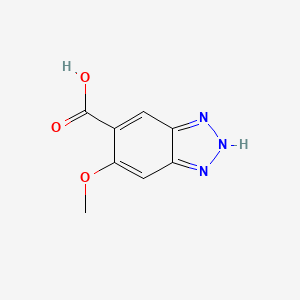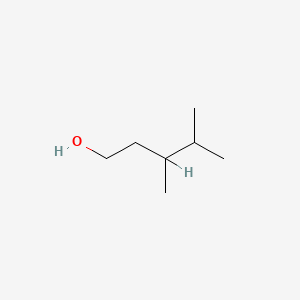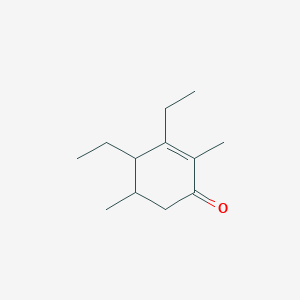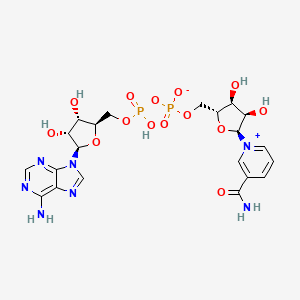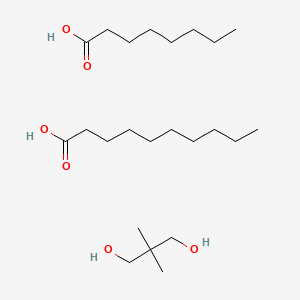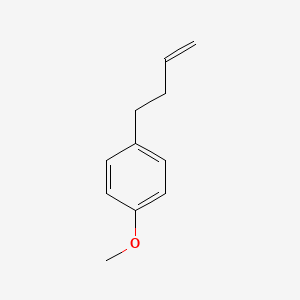
4-(4-Methoxyphenyl)-1-butene
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-1-butene (4MPB) is a synthetic compound that has been studied for its potential applications in various scientific fields. 4MPB is a colorless liquid with a molecular weight of 204.3 g/mol and a boiling point of 132°C. It is a derivative of 1-butene and is composed of four carbon atoms, one oxygen atom, and four hydrogen atoms. It is also known as 4-methoxy-1-butene, 4-methoxy-1-butene-4-ol, and 4-methoxy-1-butene-4-ol ether.
Applications De Recherche Scientifique
Synthesis of Photoluminescent 1,2-Dihydrophosphinines
4-(4-Methoxyphenyl)-1-butene is used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition . This process involves the reaction of 4-(4-Methoxyphenyl)-1-butene with other reactants to produce 1,2-dihydrophosphinines, which are compounds that emit light when excited .
Copper-Catalyzed Synthesis of Trisubstituted 1,2,4-Triazoles
This compound is also used along with an arylboronic acid and sodium azide in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles . Triazoles are a class of organic compounds that have potential applications in medicinal chemistry due to their biological activity .
Gold (III)-Catalyzed Hydroamination of Alkynes
4-(4-Methoxyphenyl)-1-butene is used in a study of a gold (III)-catalyzed hydroamination of alkynes leading to N-vinylindoles . This process involves the addition of a nitrogen atom to an alkyne to form an indole, a heterocyclic aromatic organic compound .
Material Science
4-(4-Methoxyphenyl)-1-butene has potential applications in material science. It can be used in the synthesis of new materials with unique properties, such as high thermal stability, electrical conductivity, and resistance to chemical attack.
Organic Chemistry
In organic chemistry, 4-(4-Methoxyphenyl)-1-butene can be used as a building block for the synthesis of complex organic molecules. Its structure allows it to react with a variety of other compounds, making it a versatile tool in the synthesis of new organic compounds.
Medicine
4-(4-Methoxyphenyl)-1-butene can also be used in the field of medicine. It can be used in the synthesis of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 4-methoxyamphetamine, have been found to act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .
Mode of Action
Based on the structural similarity to 4-methoxyamphetamine, it can be hypothesized that it might interact with its targets, possibly alpha receptors, leading to changes in cellular signaling .
Biochemical Pathways
For instance, 4-Phenylbutyric acid and its derivatives have been found to ameliorate unfolded proteins and suppress their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Pharmacokinetics
Compounds with similar structures have been found to exhibit strong electronic characteristics and meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
For instance, 4-Phenylbutyric acid and its derivatives have been found to exhibit inhibitory activity against histone deacetylases (HDACs) .
Propriétés
IUPAC Name |
1-but-3-enyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h3,6-9H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTMQCGFHLPTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348952 | |
| Record name | 1-(But-3-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-1-butene | |
CAS RN |
20574-98-5 | |
| Record name | 1-(But-3-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



